4-Cyclopropyl-3-methoxybenzoicacid

Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Researchers face supply inconsistency for 4-cyclopropyl-3-methoxybenzoic acid, a key intermediate in GPR119 agonist synthesis. Our material resolves this: • Enables low-nanomolar GPR119 agonism (EC50 < 10 nM) in cell-based assays. • Serves as a selective carbonic anhydrase I probe (Ki = 3.7 µM) for physical organic chemistry studies. • Provides a calculated lipophilicity increase (XLogP3 2.3) over 3-methoxybenzoic acid for improved membrane permeability. Reliable quality and consistent supply support your med-chem programs.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B13080908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-3-methoxybenzoicacid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)C2CC2
InChIInChI=1S/C11H12O3/c1-14-10-6-8(11(12)13)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13)
InChIKeyPSBPFWYAIDBDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-3-methoxybenzoic Acid for Drug Discovery


4-Cyclopropyl-3-methoxybenzoic acid (CAS 1252903-19-7) is a di-substituted benzoic acid derivative with a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol [1]. Its structure features a sterically constrained cyclopropyl group at the 4-position and an electron-donating methoxy group at the 3-position, a combination that confers distinct physicochemical and pharmacological properties compared to its unsubstituted or mono-substituted analogs. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of GPR119 agonists and other bioactive molecules [2].

4-Cyclopropyl-3-methoxybenzoic Acid vs Generic Benzoic Analogs


The precise pattern of substitution on the benzoic acid ring is a critical determinant of both its physicochemical behavior and its biological target engagement. Simply substituting 4-Cyclopropyl-3-methoxybenzoic acid with a common analog like 3-methoxybenzoic acid or a positional isomer overlooks the profound impact of the cyclopropyl group. This group significantly alters lipophilicity (ΔXLogP3 of +0.3 compared to 3-methoxybenzoic acid) [1] and introduces unique electronic effects (Hammett σ constants) that influence the acidity of the carboxylic acid moiety and its interactions with biological targets . Furthermore, data suggest that distinct regioisomers exhibit divergent activity profiles at key targets like the GPR119 receptor, making the specific 4-cyclopropyl-3-methoxy substitution pattern non-interchangeable [2].

Evidence for 4-Cyclopropyl-3-methoxybenzoic Acid Differentiation


Cyclopropyl Substituent Hammett Constant

The electronic nature of the cyclopropyl group, when directly attached to the aromatic ring, has been quantitatively defined through Hammett σ constants derived from the dissociation of p- and m-cyclopropylbenzoic acids . The study provides foundational evidence that the cyclopropyl group acts as a unique electron-donating substituent, distinct from other alkyl groups, and this property is directly conferred to 4-Cyclopropyl-3-methoxybenzoic acid. This contrasts with analogs where the cyclopropyl group is connected via a methyleneoxy linker (e.g., 4-(cyclopropylmethoxy)-3-methoxybenzoic acid), which would exhibit different electronic and steric profiles.

Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Lipophilicity Advantage of Cyclopropyl Substitution

The addition of a cyclopropyl group to the benzoic acid core substantially increases lipophilicity. The computed partition coefficient (XLogP3) for 4-Cyclopropyl-3-methoxybenzoic acid is 2.3, which is higher than that of its simpler analog, 3-methoxybenzoic acid, which has an XLogP3 of 2.0 [1]. This quantified difference is crucial for applications where enhanced membrane permeability or altered distribution is desired.

Lipophilicity ADME Drug Design

GPR119 Agonism Potency vs. Regioisomers

A derivative of 4-Cyclopropyl-3-methoxybenzoic acid has been identified as a highly potent agonist of the GPR119 receptor, a target for type 2 diabetes, with an EC50 of 7.70 nM in a cAMP accumulation assay [1]. This activity is over twice as potent as a derivative of a closely related regioisomer, 3-(cyclopropylmethoxy)-4-methoxybenzoic acid, which showed an EC50 of 19 nM in a similar GPR119 assay [2]. This demonstrates that the specific substitution pattern is critical for achieving high potency at this therapeutically relevant target.

GPR119 Agonist Type 2 Diabetes GPCR

hCA I Inhibition vs. Benzoic Acid

4-Cyclopropyl-3-methoxybenzoic acid has been shown to inhibit human carbonic anhydrase 1 (hCA I) with a Ki of 3,700 nM [1]. This property is absent in the unsubstituted parent molecule, benzoic acid, which does not exhibit significant hCA inhibition at comparable concentrations. This demonstrates that the cyclopropyl and methoxy substitutions confer a new, measurable biological activity onto the benzoic acid scaffold, differentiating it from the simple core structure.

Carbonic Anhydrase Inhibitor Enzyme Inhibition Selectivity

Applications of 4-Cyclopropyl-3-methoxybenzoic Acid


GPR119 Agonist Lead Optimization for Metabolic Disease

Procure this compound as a key intermediate for synthesizing derivatives aimed at achieving low nanomolar GPR119 agonism (EC50 < 10 nM) for type 2 diabetes research, based on its potent activity in cell-based assays [1].

Carbonic Anhydrase I Probe Development

This compound can be used as a starting point for developing selective carbonic anhydrase I (hCA I) probes. Its measurable inhibitory activity (Ki = 3.7 µM) is a quantifiable property that can be optimized through further medicinal chemistry [2].

SAR Studies on Cyclopropyl Electronic Effects

Utilize this compound as a molecular probe in physical organic chemistry studies to investigate and quantify the electronic effect (Hammett σ) of the direct cyclopropyl substituent, a well-defined parameter from the literature , and its impact on the acidity and reactivity of the benzoic acid core.

Lipophilicity-Driven Drug Design

Incorporate 4-Cyclopropyl-3-methoxybenzoic acid into a scaffold when a calculated increase in lipophilicity (XLogP3 of 2.3) is desired compared to a starting fragment like 3-methoxybenzoic acid (XLogP3 of 2.0) to potentially improve membrane permeability [3].

Technical Documentation Hub

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